Bienvenue dans la boutique en ligne BenchChem!

Tabimorelin (hemifumarate)

CYP3A4 inhibition Drug-drug interaction Metabolic stability

Tabimorelin (hemifumarate), also known as NN-703, is an orally active, pseudo-peptide agonist of the ghrelin/growth hormone secretagogue receptor (GHS-R1a). Developed by Novo Nordisk through iterative optimization of ipamorelin, it binds human recombinant GHS-R1a with a Ki of 50 nM and stimulates growth hormone (GH) release from rat pituitary cells with an EC₅₀ of 2.7 nM.

Molecular Formula C36H44N4O7
Molecular Weight 644.8 g/mol
Cat. No. B12396446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTabimorelin (hemifumarate)
Molecular FormulaC36H44N4O7
Molecular Weight644.8 g/mol
Structural Identifiers
SMILESCC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C32H40N4O3.C4H4O4/c1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23;5-3(6)1-2-4(7)8/h6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38);1-2H,(H,5,6)(H,7,8)/b16-11+;2-1+/t27-,28-;/m1./s1
InChIKeyZAMFSXBNVAXUFA-MQPYLJKMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tabimorelin (Hemifumarate) – Orally Active Ghrelin Receptor Agonist for GH Axis Research


Tabimorelin (hemifumarate), also known as NN-703, is an orally active, pseudo-peptide agonist of the ghrelin/growth hormone secretagogue receptor (GHS-R1a) [1]. Developed by Novo Nordisk through iterative optimization of ipamorelin, it binds human recombinant GHS-R1a with a Ki of 50 nM and stimulates growth hormone (GH) release from rat pituitary cells with an EC₅₀ of 2.7 nM . As a research tool, tabimorelin is distinguished by its mechanism-based inhibition of CYP3A4 enzyme activity and its well-characterized pharmacokinetic profile, including a plasma half-life of approximately 4.1 hours in preclinical species [1].

Why Tabimorelin Cannot Be Substituted by Other GHS-R1a Agonists


Growth hormone secretagogue receptor (GHS-R1a) agonists span a wide pharmacodynamic spectrum—from injectable peptides like GHRP-6 to non-peptide small molecules like MK-677—yet they differ profoundly in oral bioavailability, hormonal selectivity, cytochrome P450 inhibition liability, and propensity for receptor tachyphylaxis [1]. Tabimorelin’s mechanism-based CYP3A4 inhibition and the significant attenuation of GH response upon repeated once-daily dosing set it apart from in-class alternatives, meaning that substitution without accounting for these liabilities can confound experimental interpretation and compromise safety in co-administered regimens [2][3].

Tabimorelin (Hemifumarate) – Comparator-Based Quantitative Differentiation Evidence


Mechanism-Based CYP3A4 Inhibition – A Unique Drug-Drug Interaction Liability

Tabimorelin is a mechanism-based inhibitor of CYP3A4, an enzyme critical for the metabolism of over 50% of prescribed drugs. In a clinical study, after 7 days of once-daily tabimorelin administration, the AUC of the CYP3A4 probe substrate midazolam increased by 93% relative to baseline (P = 0.0001); even after a 7-day washout, midazolam AUC remained 45% above baseline, indicating irreversible enzyme inactivation [1]. This property is not documented for other clinically tested GHS-R1a agonists such as MK-677 (ibutamoren), anamorelin, or capromorelin—making tabimorelin unsuitable for therapeutic combinations but uniquely valuable as a probe compound for CYP3A4-mediated drug-drug interaction (DDI) research [2].

CYP3A4 inhibition Drug-drug interaction Metabolic stability

GH Response Attenuation Upon Repeated Once-Daily Dosing (Tachyphylaxis)

In a randomized, double-blind, placebo-controlled 7-day study in healthy male subjects, tabimorelin produced a dose-related increase in GH AUC₀–₁₂ₕ and GH Cₘₐₓ on both days 1 and 7 versus placebo; however, an overall significant decrease in GH release was observed from day 1 to day 7 (P < 0.001) [1]. This indicates progressive attenuation of the GH secretory response, or tachyphylaxis, with repeated once-daily dosing. In contrast, the non-peptide GHS-R1a agonist MK-677 (ibutamoren) at 25 mg/day increased mean 24-h GH concentration by 97 ± 23% (P < 0.05 vs. baseline) after 2 weeks in elderly subjects, with sustained GH elevation over 4 weeks, demonstrating no comparable tachyphylaxis [2].

Receptor desensitization GH tachyphylaxis Repeated dosing

Low Clinical Responder Rate in Adult Growth Hormone Deficiency (GHD) Patients

In a multicenter, randomized, double-blind, placebo-controlled study in adult patients with growth hormone deficiency (GHD), only 11% of patients responded to oral tabimorelin with a peak GH response ≥ 5 μg/L after the first and/or last administration [1]. This low responder rate contrasts with the higher and more consistent GH responses observed with alternative GHS-R1a agonists such as MK-677, which increased IGF-I levels into the young-adult normal range in elderly subjects [2]. The authors concluded that although a majority of GHD adults will not respond to tabimorelin, it could be useful in a subset of patients with moderately severe GHD.

Growth hormone deficiency GHD responder rate Clinical efficacy

Moderate Oral Bioavailability Distinguishes Tabimorelin from High-Bioavailability GHS Agonists

Tabimorelin exhibits an oral bioavailability of 30% in beagle dogs, with a plasma half-life of 4.1 ± 0.4 h [1]. This moderate bioavailability reflects the compound's pseudo-peptide structure and the trade-offs inherent in its design from the parent peptide ipamorelin. By comparison, the small-molecule GHS-R1a agonist capromorelin demonstrates superior oral bioavailability of 44% in dogs (F(dog) = 44%) and 65% in rats (F(rat) = 65%), supported by enhanced intestinal absorption in rodent models [2]. The 14-percentage-point bioavailability difference in the canine model (30% vs. 44%) is meaningful for in vivo study design, where higher and more predictable systemic exposure is required.

Oral bioavailability Pharmacokinetics Canine model

Hormonal Selectivity Profile – Loss of GH Specificity Compared to Parent Compound Ipamorelin

Tabimorelin, though derived from ipamorelin, does not retain its parent compound's strict GH selectivity. In the 7-day clinical study, subtle individual increases in ACTH, cortisol, and prolactin were observed at tabimorelin doses above 3.0 mg/kg [1]. In swine, a ~50% increase in cortisol over basal levels occurred at all tested i.v. doses of tabimorelin, albeit without dose-dependency [2]. In contrast, ipamorelin—described as "the first selective growth hormone secretagogue"—did not release ACTH or cortisol in levels significantly different from those observed following GHRH stimulation, even at doses more than 200-fold higher than the ED₅₀ for GH release [3]. This loss of hormonal selectivity represents a key pharmacological divergence between tabimorelin and its progenitor.

Hormonal selectivity ACTH Cortisol Prolactin

Tabimorelin (Hemifumarate) – Evidence-Based Research and Industrial Application Scenarios


Positive Control for Mechanism-Based CYP3A4 Inhibition in Drug-Drug Interaction Panels

Tabimorelin's irreversible CYP3A4 inactivation—evidenced by a 93% increase in midazolam AUC after repeated dosing and persistent 45% elevation after 7-day washout [1]—makes it an ideal positive control compound for pharmaceutical DDI screening panels. Unlike reversible CYP3A4 inhibitors (e.g., ketoconazole), tabimorelin provides a benchmark for time-dependent, mechanism-based inhibition with well-characterized clinical pharmacokinetic interaction data.

Tool Compound for GHS-R1a Receptor Desensitization and Tachyphylaxis Research

The significant attenuation of GH release from day 1 to day 7 (P < 0.001) [2] positions tabimorelin as a uniquely informative tool for investigating GHS-R1a receptor desensitization, internalization, and resensitization mechanisms. This property contrasts with the sustained GH response observed with MK-677 and is valuable for screening compounds designed to avoid or overcome tachyphylaxis.

Hypothalamic Leptin-Ghrelin Signaling Crosstalk and Energy Homeostasis Studies

Tabimorelin treatment induces hyperphagia and adiposity (increased total fat mass and body weight gain) in lean control rats, while these effects are abolished in leptin-signaling-deficient Zucker diabetic fatty (ZDF) rats [3]. This makes tabimorelin a valuable pharmacological tool for dissecting the hypothalamic mechanisms by which ghrelin receptor ligands exert their orexigenic and adipogenic effects in a leptin-dependent manner.

Anti-Doping Analytical Method Development and Metabolite Identification

Tabimorelin's biotransformation has been comprehensively characterized, with 13 metabolites identified in vitro and in vivo [4]. Together with short plasma half-life (4.1 ± 0.4 h) data, this well-documented metabolic profile supports the development and validation of LC-MS/MS analytical methods for detecting GHS-R1a agonist misuse in sports drug testing, where tabimorelin is listed as a prohibited substance by the World Anti-Doping Agency (WADA).

Quote Request

Request a Quote for Tabimorelin (hemifumarate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.